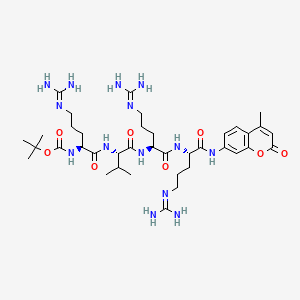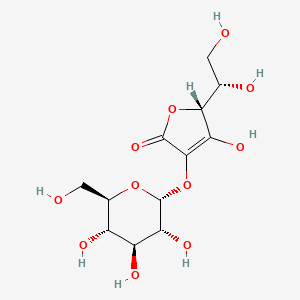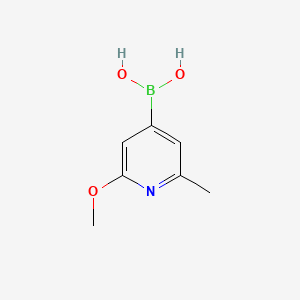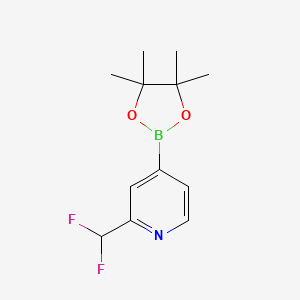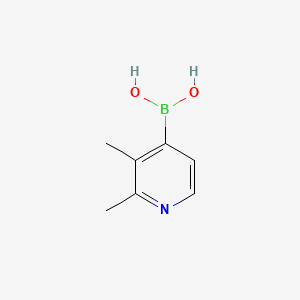
Dabrafenib-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
达布拉非尼-d9是达布拉非尼的氘代形式,达布拉非尼是一种激酶抑制剂,主要用于治疗黑色素瘤、非小细胞肺癌和甲状腺癌。 该化合物以其抑制BRAF V600E突变的能力而闻名,BRAF V600E突变是多种癌症中常见的突变 .
科学研究应用
达布拉非尼-d9广泛用于科学研究,特别是在化学、生物学和医学领域。 在化学领域,它用作质谱法和其他分析技术的参考标准 . 在生物学和医学领域,达布拉非尼-d9用于研究达布拉非尼的药代动力学和药效学,从而深入了解其代谢和治疗各种癌症的疗效 .
作用机制
达布拉非尼-d9通过抑制BRAF激酶,特别是BRAF V600E突变,发挥其作用 . 这种抑制会破坏MAPK通路,该通路参与细胞增殖和存活。 通过靶向该通路,达布拉非尼-d9有效地减少肿瘤生长和进展 .
生化分析
Biochemical Properties
Dabrafenib-d9, like its parent compound Dabrafenib, targets the MAPK pathway . It is an ATP-competitive kinase inhibitor . It interacts with enzymes such as CYP2C8 and CYP3A4 during its metabolism . The nature of these interactions involves the oxidation of this compound via these enzymes to form hydroxy-Dabrafenib-d9 .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting the RAS/RAF/MEK/ERK pathway . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism . In melanoma cells, for example, this compound has been shown to reduce the ability of myeloid-derived suppressor cells (MDSCs) to suppress T-cell activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is a reversible ATP-competitive kinase inhibitor that targets the MAPK pathway . It binds to the ATP-binding site of BRAF-mutant kinase, inhibiting its activity .
Temporal Effects in Laboratory Settings
Over time, this compound shows a time-dependent increase in apparent clearance following multiple doses . This is likely due to the induction of its own metabolism through cytochrome P450 (CYP) 3A4 . Its systemic exposure at steady state increases less than dose proportionally over the dose range of 75–300 mg bid .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, a study showed that Dabrafenib protected from cisplatin-induced hearing loss in a clinically relevant mouse model . The protective effects were determined by functional hearing tests and cochlear outer hair cell counts .
Metabolic Pathways
This compound is involved in metabolic pathways mediated by CYP2C8 and CYP3A4 . It undergoes oxidation via these enzymes to form hydroxy-Dabrafenib-d9 . This metabolite is further oxidized via CYP3A4 to form carboxy-Dabrafenib-d9 .
Transport and Distribution
This compound is transported and distributed within cells and tissues . Its main elimination route is the oxidative metabolism via CYP3A4/2C8 and biliary excretion . After single oral administration of the recommended dose, the absolute oral bioavailability (F) of this compound is 95% .
Subcellular Localization
It is known that Dabrafenib, the parent compound, targets the MAPK pathway, which involves various subcellular compartments
准备方法
达布拉非尼-d9的合成涉及多个步骤,从制备中间体开始。 一种方法包括在碱存在下使化合物与甲酰胺反应以获得所需产物 . 达布拉非尼-d9的工业生产遵循类似的合成路线,但针对大规模生产进行了优化,确保高产率和纯度 .
化学反应分析
达布拉非尼-d9经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括细胞色素P450酶,它促进化合物的氧化代谢 . 从这些反应中形成的主要产物包括羟基-达布拉非尼,它有助于该化合物的药理活性 .
相似化合物的比较
属性
IUPAC Name |
N-[3-[5-(2-aminopyrimidin-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3-thiazol-4-yl]-2-fluorophenyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSMGDJOXZAERB-GQALSZNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
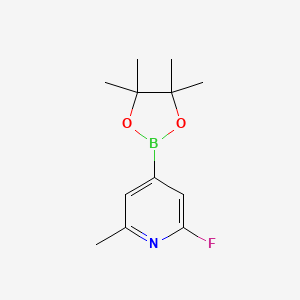
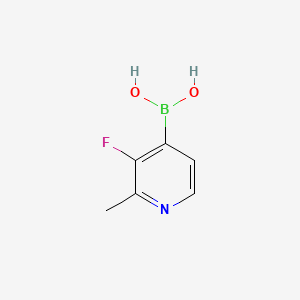
![Propanamide, N-methyl-2-[[[(1-oxopropyl)amino]methyl]amino]-](/img/new.no-structure.jpg)
![3,4-Dihydro-4-phenyl-2H-benzo[h]chromene](/img/structure/B590802.png)
